![molecular formula C8H10O4 B2397721 Bicyclo[3.1.0]hexane-1,5-dicarboxylic acid CAS No. 2958-66-9](/img/structure/B2397721.png)
Bicyclo[3.1.0]hexane-1,5-dicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Bicyclo[3.1.0]hexane-1,5-dicarboxylic acid” is a chemical compound with the CAS Number: 2958-66-9 . It has a molecular weight of 170.17 .
Synthesis Analysis
The synthesis of bicyclo[3.1.0]hexanes has been reported via a (3 + 2) annulation of cyclopropenes with aminocyclopropanes . This process uses an organic or an iridium photoredox catalyst and blue LED irradiation, and it has been found to yield good results for a broad range of cyclopropene and cyclopropylaniline derivatives .Chemical Reactions Analysis
The reaction of cyclopropenes with aminocyclopropanes in the synthesis of bicyclo[3.1.0]hexanes was found to be highly diastereoselective when using difluorocyclopropenes together with a removable substituent on the cyclopropylaniline .Scientific Research Applications
Conformational Analyses and Biological Activities
Bicyclo[3.1.0]hexane derivatives, including those containing nitrogen, oxygen, or sulfur atoms, have been identified as core structures in small molecules with diverse biological activities. They are used as conformationally locked analogues of nucleoside building blocks and as building blocks in various other applications. These compounds have applications in natural compound synthesis, as constituents of bioactive compounds, novel materials, and catalysts. Examples include methanoproline, an inhibitor of proline metabolism, and 3-azabicyclo[3.1.0]hex-6-ylamine, a component of the antibiotic trovafloxacin. Derivatives of these compounds have been reported as potent metabotropic glutamate receptor antagonists or agonists (Jimeno et al., 2011).
Synthesis and Pharmacology
Chemical modification of the bicyclo[3.1.0]hexane ring has led to the discovery of novel metabotropic glutamate receptor 2 (mGluR2) antagonists. This includes derivatives such as 3-alkoxy-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid, which have shown high affinity for the mGluR2 receptor and potent antagonist activity (Yasuhara et al., 2006).
Chemical Transformations and Syntheses
Bicyclo[3.1.0]hexan-2-one has been transformed into a variety of amides and esters of bicyclo[2.1.0] pentane-2-carboxylic acid, showcasing its versatility in chemical transformations. This involves processes like ring-contraction and Baeyer–Villiger reaction, indicating its utility in synthetic chemistry (Brook & Brophy, 1985).
Intramolecular Cyclopropanation
Enantioselective syntheses of bicyclo[3.1.0]hexane carboxylic acid derivatives have been achieved using intramolecular cyclopropanation as a key step. This highlights its significance in the synthesis of enantiomerically pure compounds (Yoshikawa et al., 2004).
Catalytic Isomerization
Cycloisomerization of 1,5-enynes catalyzed by cationic triphenylphosphinegold(I) complexes can produce bicyclo[3.1.0]hexenes. This process allows for the creation of a range of bicyclo[3.1.0]hexane structures, showcasing the compound's role in catalytic transformations (Luzung et al., 2004).
Safety and Hazards
Future Directions
Bicyclo[3.1.0]hexanes are prevalent scaffolds in natural products and synthetic bioactive compounds . The synthesis of polysubstituted bicyclo[2.1.1]hexanes has been reported, which opens up many new opportunities for molecular design . The use of photochemistry to access new building blocks via [2 + 2] cycloaddition has been disclosed, which can readily be derivatized with numerous transformations, opening the gate to sp3-rich new chemical space .
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various receptor subtypes
Mode of Action
It’s possible that the compound interacts with its targets in a manner similar to other bicyclic structures, which often involve non-covalent interactions . More research is required to elucidate the precise interactions and resulting changes.
Biochemical Pathways
Bicyclic structures like this one are often incorporated into bio-active compounds, suggesting they may play a role in various biochemical pathways
Result of Action
Similar compounds have been observed to induce apoptosis in certain cell lines . More research is needed to understand the specific effects of this compound.
properties
IUPAC Name |
bicyclo[3.1.0]hexane-1,5-dicarboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O4/c9-5(10)7-2-1-3-8(7,4-7)6(11)12/h1-4H2,(H,9,10)(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCRFMOJKZTZIAT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC2(C1)C(=O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


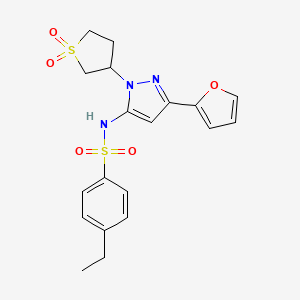
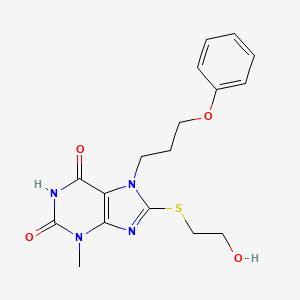

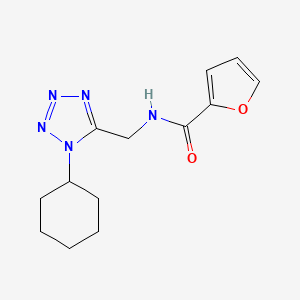
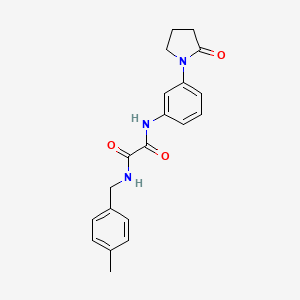
![8-benzyl-3-(2-methoxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2397649.png)

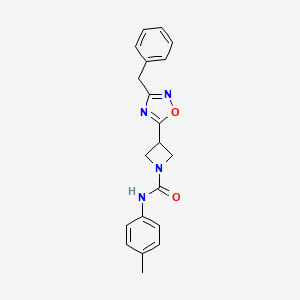
![5-methyl-6-[(3-methylphenyl)methylsulfanyl]-1H-pyrimidin-2-one](/img/structure/B2397654.png)
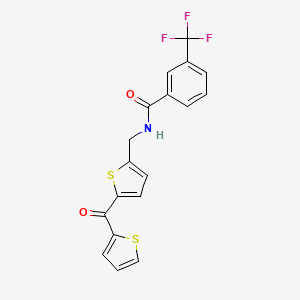

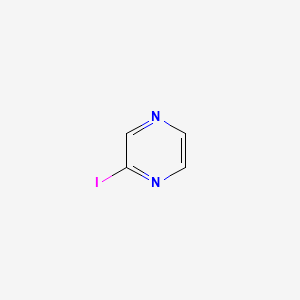
![2-Butyl-6-(2-ethoxyphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2397661.png)